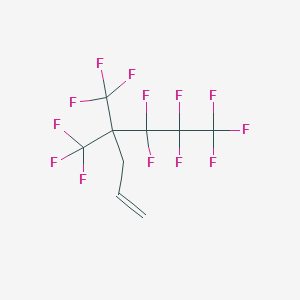
5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene is a fluorinated organic compound with the molecular formula C9H5F13. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of fluorinated starting materials and catalysts to achieve the desired product. Industrial production methods may include the use of specialized reactors and controlled environments to ensure high purity and yield .
Chemical Reactions Analysis
5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The compound can undergo substitution reactions where fluorine atoms are replaced by other functional groups, such as hydroxyl or amino groups. Common reagents used in these reactions include hydrogen fluoride, sodium borohydride, and various catalysts
Scientific Research Applications
5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: It is explored for its potential in drug development due to its stability and bioavailability.
Industry: The compound is used in the production of specialty materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their function and behavior. The pathways involved may include binding to specific receptors or enzymes, leading to altered biological activity .
Comparison with Similar Compounds
Compared to other fluorinated compounds, 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene is unique due to its high fluorine content and specific structural features. Similar compounds include:
- 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene
- Triethoxy[5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl]silane These compounds share some properties but differ in their reactivity and applications .
Properties
IUPAC Name |
5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F13/c1-2-3-4(7(14,15)16,8(17,18)19)5(10,11)6(12,13)9(20,21)22/h2H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZIMGVLOUNLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545621 |
Source


|
| Record name | 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72487-68-4 |
Source


|
| Record name | 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

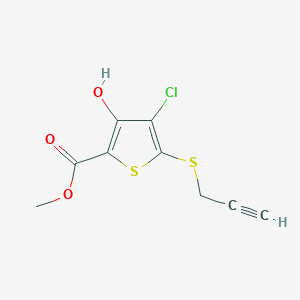
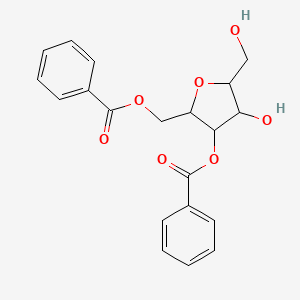
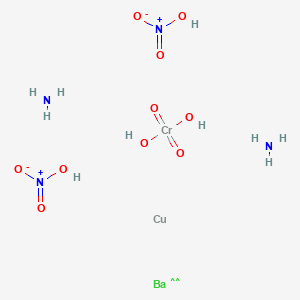
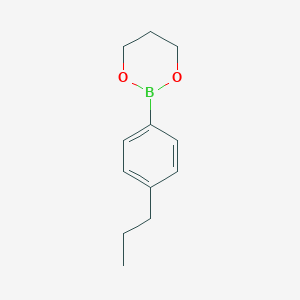
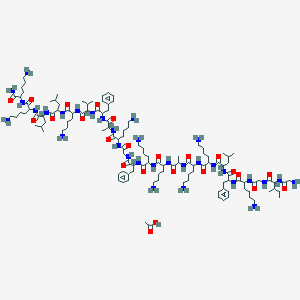

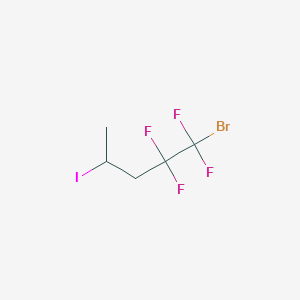


![Propanamide, 2-bromo-N-[4-[[(3,5-dichlorophenyl)amino]sulfonyl]phenyl]-](/img/structure/B15089234.png)
![[5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B15089240.png)
![(1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B15089258.png)
![(2S)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B15089264.png)
